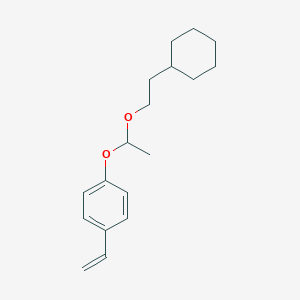
1-(1-(2-Cyclohexylethoxy)ethoxy)-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Cyclohexylethoxy)ethoxy]-4-ethenylbenzene is an organic compound with the molecular formula C18H26O2 It is a derivative of styrene, characterized by the presence of a cyclohexylethoxy group and an ethenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene typically involves the following steps:
Preparation of 2-cyclohexylethanol: This can be achieved through the hydrogenation of 2-cyclohexylethyl acetate.
Formation of 1-(2-cyclohexylethoxy)ethanol: This step involves the reaction of 2-cyclohexylethanol with ethylene oxide under basic conditions.
Synthesis of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene: The final step involves the reaction of 1-(2-cyclohexylethoxy)ethanol with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(2-Cyclohexylethoxy)ethoxy]-4-ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-[1-(2-Cyclohexylethoxy)ethoxy]-4-ethenylbenzene has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in drug delivery systems due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
4-ethenylphenol: A simpler analog with a hydroxyl group instead of the cyclohexylethoxy group.
4-vinylbenzyl chloride: A precursor in the synthesis of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene.
Uniqueness: 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene is unique due to the presence of both the cyclohexylethoxy and ethenyl groups, which confer distinct chemical and physical properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C18H26O2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene |
InChI |
InChI=1S/C18H26O2/c1-3-16-9-11-18(12-10-16)20-15(2)19-14-13-17-7-5-4-6-8-17/h3,9-12,15,17H,1,4-8,13-14H2,2H3 |
Clave InChI |
GZNNNNBRNHUWAI-UHFFFAOYSA-N |
SMILES canónico |
CC(OCCC1CCCCC1)OC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




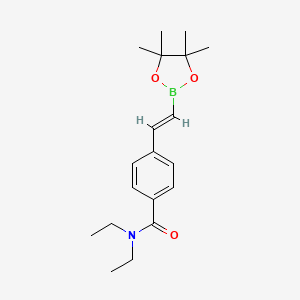

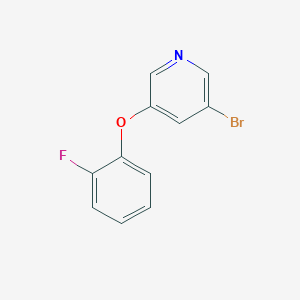

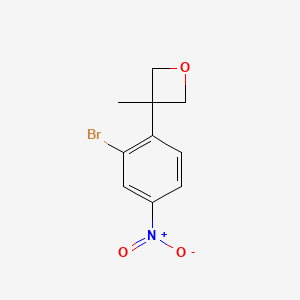
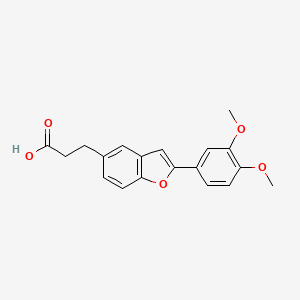

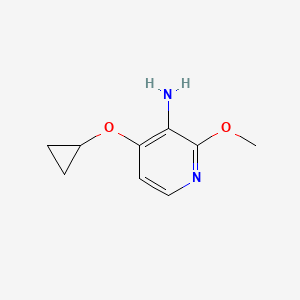
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)

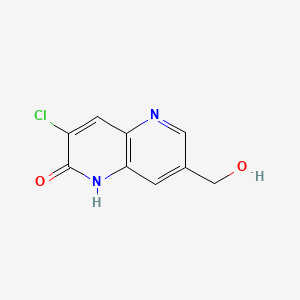
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
